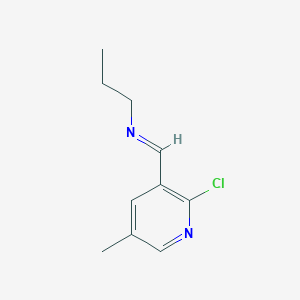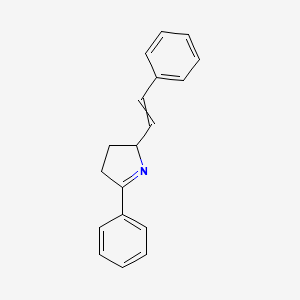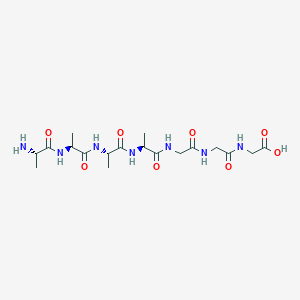
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- is a peptide compound composed of multiple amino acids, specifically glycine and alanine This compound is part of a larger family of peptides that play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- often employs large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of peptide sequences in microorganisms like Escherichia coli, which are then harvested and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or enzymes like proteases.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
Wissenschaftliche Forschungsanwendungen
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- has several scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Used in studies of protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Applied in the development of biopharmaceuticals and as a component in cell culture media.
Wirkmechanismus
The mechanism of action of Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Glycyl-L-alanine: Another dipeptide studied for its solubility and stability properties.
Eigenschaften
CAS-Nummer |
551942-46-2 |
|---|---|
Molekularformel |
C18H31N7O8 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H31N7O8/c1-8(19)15(30)23-10(3)17(32)25-11(4)18(33)24-9(2)16(31)22-6-13(27)20-5-12(26)21-7-14(28)29/h8-11H,5-7,19H2,1-4H3,(H,20,27)(H,21,26)(H,22,31)(H,23,30)(H,24,33)(H,25,32)(H,28,29)/t8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KGSXEKRDMAPLKJ-NAKRPEOUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


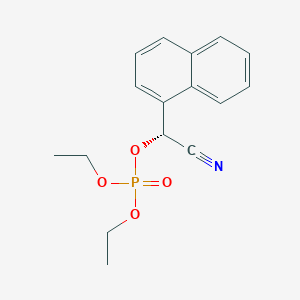
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
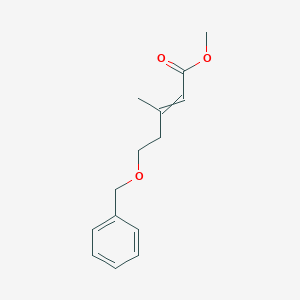
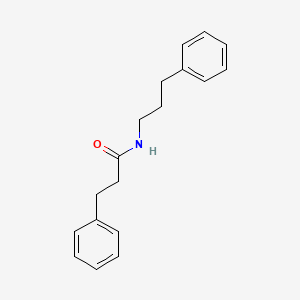
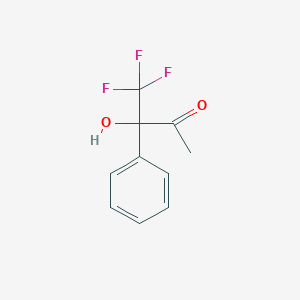
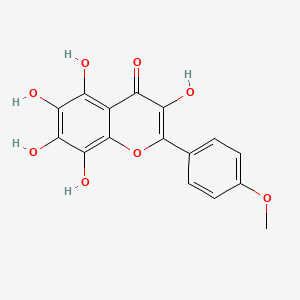
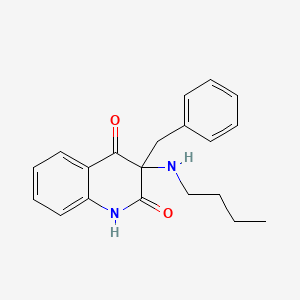
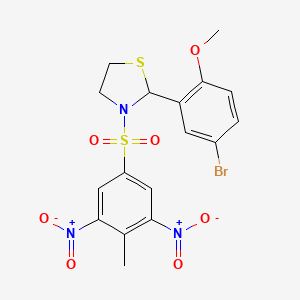
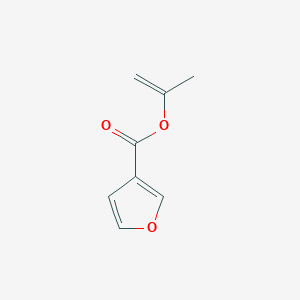
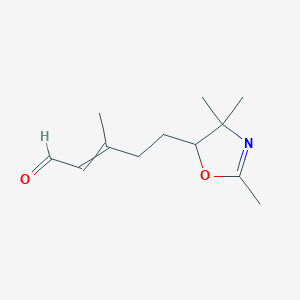

![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
